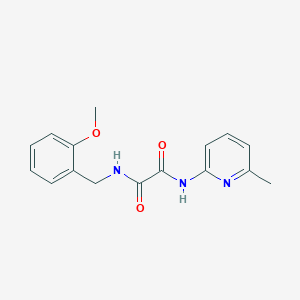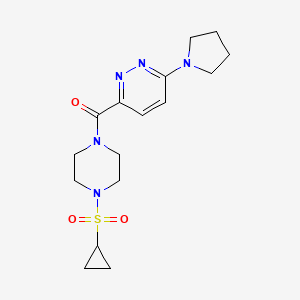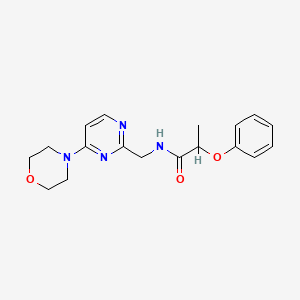![molecular formula C13H12ClN3O3 B2868985 5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 69791-20-4](/img/structure/B2868985.png)
5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as 4-chloroanilinomethyl-1,3-dimethyl-2,4,6-trioxo-1,2,3,4,5,6-hexahydro-pyrimidine, is a synthetic organic compound used for a variety of scientific and research applications. It is a highly versatile compound that can be used in a variety of different laboratory experiments and research applications.
Applications De Recherche Scientifique
Synthesis and Molecular Characterization
Researchers have developed a simple, economical, and green approach for synthesizing compounds similar to "5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione" using a tandem Aldol condensation-Michael addition process. This method was performed in aqueous diethylamine medium, confirming the 3D structure through single-crystal X-ray structure determination. The study highlights the significance of these compounds in understanding molecular structures and electronic spectra calculated using TD-DFT methods, which could be pivotal for designing drugs with specific target interactions (Barakat et al., 2015).
Heterocyclic Synthesis and Antimicrobial Activity
Another area of interest is the synthesis of heterocyclic compounds incorporating pyridine, pyrans, pyrimidines, and azolo, azinopyrimidines that involve structures related to the queried compound. These synthesized compounds were evaluated for their antimicrobial activity against various bacterial strains and fungi, showing significant antimicrobial properties. This research suggests the potential of such compounds in developing new antimicrobial agents, highlighting the utility of complex chemical structures in addressing resistance issues (Hussein et al., 2012).
Chemical Behavior and Reactions
The chemical behavior of compounds similar to the one has been extensively studied, focusing on reactions with active methylene compounds. These studies provide insights into the reactivity and potential applications of these compounds in creating more complex molecules through nucleophilic substitution reactions. Understanding these chemical behaviors is crucial for designing synthetic pathways for novel compounds with desired properties (Yamanaka et al., 1981).
Spectral Studies and Aggregation Behavior
Spectral studies on D-π-A molecules related to the compound , such as those involving strong electron donors and acceptors, have been conducted to understand their aggregation behavior. These studies reveal insights into the formation of H-aggregates and their spectral properties, which are essential for applications in materials science, including the development of optoelectronic devices (Chen et al., 2001).
Molluscicidal Activity
Research into the molluscicidal activity of related compounds provides an example of how these chemical structures can be applied in environmental and agricultural contexts to control snail populations that act as vectors for diseases such as schistosomiasis. The exploration of such applications underlines the versatility of these compounds beyond their biomedical implications (Abdelrazek et al., 2006).
Propriétés
IUPAC Name |
5-[(4-chlorophenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-16-11(18)10(12(19)17(2)13(16)20)7-15-9-5-3-8(14)4-6-9/h3-7,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRXMJNNABTRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-((9-cyclopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2868902.png)
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2868903.png)
![1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2868905.png)
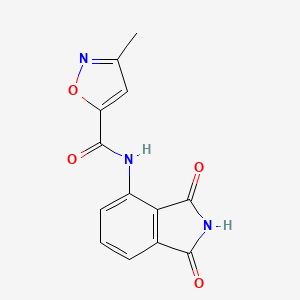

![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2868909.png)
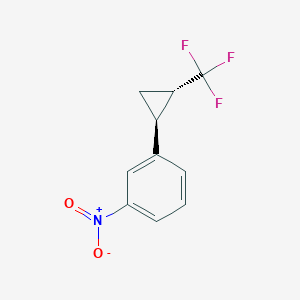
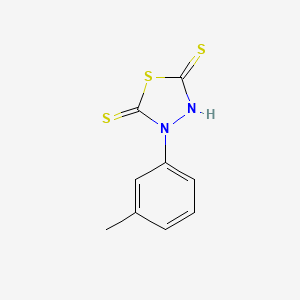
![3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2868914.png)
![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylurea](/img/structure/B2868918.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2868919.png)
